molecular formula C15H13N3O4 B5712434 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B5712434
M. Wt: 299.28 g/mol
InChI Key: WRLPDWDCEGBUHR-MHWRWJLKSA-N
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Description

2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

The synthesis of 2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are generally mild, and the product is obtained in good yield.

Chemical Reactions Analysis

2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it targets cancer cells by inducing oxidative stress and disrupting cellular processes. The compound’s nitro group plays a crucial role in its cytotoxic effects, as it can be reduced to form reactive intermediates that damage cellular components .

Properties

IUPAC Name

2-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(11-6-8-12(9-7-11)18(21)22)16-17-15(20)13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,17,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPDWDCEGBUHR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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